3-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2-ethoxyphenyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-2-25-17-6-4-3-5-16(17)20-18(22)21-11-15(12-21)26(23,24)14-9-7-13(19)8-10-14/h3-10,15H,2,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWVBJAWGADGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 394.9 g/mol. The compound features a sulfonamide moiety, which is known for its diverse biological activities, including antibacterial and enzyme inhibitory effects .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains. A study demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other tested strains . The following table summarizes the antibacterial activity:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies showed that it exhibited strong inhibitory activity against AChE, which is crucial for the treatment of Alzheimer's disease. The IC50 values for selected compounds in this category were noted to be significantly lower than that of standard inhibitors .
The following table presents the IC50 values for various compounds related to this study:
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 1.21 ± 0.005 |
| Thiourea (Reference) | 21.25 ± 0.15 |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target enzymes. These studies revealed that the compound binds effectively to the active sites of AChE, indicating its potential as a therapeutic agent in neurodegenerative diseases .
Case Studies
Several case studies have highlighted the efficacy of azetidine derivatives, including those similar to this compound. For instance, analogs of this compound have been shown to possess significant antitumor activity in preclinical models, suggesting a broader spectrum of biological activity beyond antibacterial properties .
Comparison with Similar Compounds
Research Findings and Implications
- Enzyme Inhibition Potential: ’s oxadiazole derivatives showed AChE inhibition, suggesting the target compound’s sulfonyl and carboxamide groups could be optimized for similar neurological targets .
- Antibacterial Applications: While quinolones () are established antibacterials, the azetidine carboxamide’s unique structure may warrant evaluation against resistant strains or non-bacterial targets (e.g., viral proteases) .
- Synthetic Accessibility : The target compound’s synthesis likely involves sulfonation of azetidine precursors, analogous to methods in (e.g., NaH/DMF-mediated coupling) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide, and how do reaction conditions impact yield?
- Methodology : Synthesis typically involves coupling a sulfonyl chloride intermediate (e.g., 4-chlorophenylsulfonyl chloride) with an azetidine-carboxamide scaffold under anhydrous conditions. Amide bond formation via carbodiimide coupling (e.g., EDC/HOBt) in dichloromethane or DMF is common. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for nucleophile:electrophile) are critical for minimizing side products .
- Example : In analogous compounds, substituting 2-ethoxyaniline with other aryl amines required pH-controlled environments (pH 7–8) to prevent premature hydrolysis .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
- Methodology :
- NMR : H and C NMR confirm regiochemistry of sulfonyl and carboxamide groups. For example, sulfonyl protons exhibit deshielding (δ 7.5–8.0 ppm), while azetidine carbons appear at δ 50–60 ppm .
- UV/Vis : λmax values (e.g., ~228–314 nm) correlate with aromatic π→π* transitions and sulfonyl group conjugation .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z ~487.4 for analogs) .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl group substitution) influence kinase selectivity and solubility?
- Methodology :
- Enzyme Assays : Use recombinant kinases (e.g., Met kinase superfamily) to measure IC50 values. Substituting the 4-chlorophenyl group with polar groups (e.g., pyridone) improves aqueous solubility by 3–5× while maintaining potency (e.g., IC50 < 10 nM) .
- Data Conflict Resolution : Contradictions in selectivity profiles (e.g., off-target activity at FGFR1) may arise from assay conditions (ATP concentration, pH). Validate using orthogonal methods like thermal shift assays .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy, and how do metabolic pathways affect bioavailability?
- Methodology :
- Xenograft Models : For antitumor studies, Met-dependent GTL-16 gastric carcinoma models show dose-dependent tumor stasis (e.g., 50 mg/kg oral dosing, T/C ratio < 0.1). Plasma stability assays (e.g., mouse microsomes) predict hepatic clearance .
- Metabolite Identification : LC-MS/MS detects primary metabolites (e.g., O-deethylation of the ethoxyphenyl group), guiding structural optimization to block metabolic hotspots .
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy for this compound?
- Methodology :
- Physicochemical Profiling : Measure logD (target: 2–3) and permeability (Caco-2 assay) to address poor absorption. For analogs, reducing topological polar surface area (<90 Ų) enhanced bioavailability by 40% .
- Protein Binding : Use equilibrium dialysis to quantify unbound fraction. >95% plasma protein binding in analogs necessitated dose escalation in primate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
